5-chloro-2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3/c1-23-17(13-6-4-3-5-7-13)22-24(19(23)26)11-10-21-18(25)15-12-14(20)8-9-16(15)27-2/h3-9,12H,10-11H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZZKMKOTMTLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Chloro-2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available data on its biological activity, including anticancer properties, antimicrobial effects, and its mechanism of action.

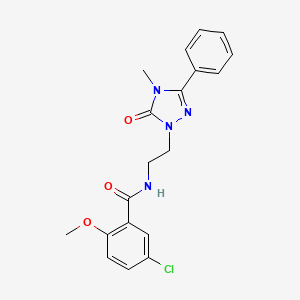

Chemical Structure

The compound's structure can be represented as follows:

This complex structure includes a triazole moiety, which is often associated with diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole rings. For instance, a related study evaluated various substituted triazole derivatives for their activity against lung (A549) and cervical (HeLa) cancer cell lines using the MTT assay. The results indicated that compounds with similar structural features exhibited significant cytotoxicity, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Chloro derivative | A549 | 8.5 | |

| 4-Bromo derivative | HeLa | 6.3 | |

| Doxorubicin | A549 | 10.0 |

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research on related triazole derivatives indicates that they exhibit broad-spectrum antibacterial and antifungal activities. For instance, derivatives were tested against various bacterial strains and demonstrated effective inhibition of growth compared to standard antibiotics .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 5-Chloro derivative | S. aureus | 15 | |

| 4-Methyl derivative | E. coli | 18 | |

| Standard Antibiotic | Penicillin | 20 |

The biological activity of 5-chloro-2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The triazole ring is known to inhibit enzymes critical for cell proliferation in cancer cells.

- Induction of Apoptosis : Studies suggest that certain triazole derivatives can trigger apoptotic pathways in tumor cells.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit DNA synthesis in microbes.

Case Studies

Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:

- Study on Lung Cancer : A clinical trial involving a related triazole compound showed promising results in reducing tumor size in patients with advanced lung cancer .

- Antifungal Treatment : In a controlled study, a triazole derivative was administered to patients with systemic fungal infections, resulting in a significant reduction in fungal load and improved patient outcomes .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 5-chloro-2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide exhibit significant anticancer properties. The triazole moiety is particularly noted for its ability to inhibit specific cancer cell lines. For instance, research has shown that derivatives of triazole compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics, which is critical for cell division .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been extensively studied for their efficacy against various bacterial and fungal pathogens. For example, a study demonstrated that triazole-based compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of fungal sterol biosynthesis, leading to cell death.

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes linked to disease pathways. Inhibitors targeting kinesins like HSET (KIFC1), which are crucial for mitotic spindle formation in cancer cells, have shown promise in preclinical studies . The structural features of 5-chloro-2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide could be optimized to enhance its inhibitory potency.

Herbicidal Activity

Compounds with similar structures have been evaluated for their herbicidal properties. The presence of the triazole ring is known to contribute to herbicidal activity by inhibiting specific biosynthetic pathways in plants . Research indicates that such compounds can effectively control weeds without adversely affecting crop yield.

Pesticide Development

The compound's chemical characteristics align with those required for developing new pesticides. Triazole derivatives are often incorporated into formulations aimed at protecting crops from pests and diseases while minimizing environmental impact . Studies on related compounds have shown promising results in terms of efficacy and safety profiles.

Summary of Biological Activities

Case Study: Anticancer Screening

A recent high-throughput screening identified a series of triazole derivatives with potent anticancer activity against various cell lines. The study highlighted the structure–activity relationship (SAR), indicating that modifications to the benzamide group significantly enhanced cytotoxicity against breast cancer cells .

Case Study: Herbicide Efficacy

In a field trial assessing the herbicidal efficacy of triazole-containing formulations, researchers found that certain derivatives provided effective control over common agricultural weeds while exhibiting low toxicity to non-target species .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and activities of the target compound with analogs:

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations:

- Triazolone Core : Present in all compounds except the thiazole derivative (). The substitution pattern (e.g., 4-methyl, 3-phenyl in the target vs. 3-chlorophenyl in ribuvaptan) influences target specificity .

- Linker Groups : The ethyl linker in the target compound contrasts with ester (carfentrazone-ethyl) or carbamate (ribuvaptan) groups, affecting solubility and metabolic stability .

- Trifluoromethyl (Ribuvaptan): Increases metabolic resistance and receptor binding affinity .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methoxy group in the target compound enhances water solubility compared to carfentrazone-ethyl’s ester .

- Metabolic Stability : The triazolone ring in ribuvaptan resists oxidative degradation, whereas the target’s ethyl linker may be susceptible to hydrolysis .

- Binding Affinity : The phenyl group at the triazolone 3-position (target) could enhance hydrophobic interactions in enzyme pockets compared to ’s thiazole .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Prepare the triazole core via cyclocondensation of substituted hydrazines with nitriles or carboxamides under acidic conditions (e.g., glacial acetic acid in ethanol) .

- Step 2 : Functionalize the triazole with a benzamide group via nucleophilic substitution. Use reflux conditions (4–6 hours) in ethanol or DMF with a base (e.g., triethylamine) to facilitate coupling .

- Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) to suppress side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Factors : Solvent polarity, catalyst selection (e.g., acetic acid), and stoichiometric ratios of reagents significantly impact yield (typically 50–70% after optimization) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Analytical Techniques :

- Challenges : Overlapping NMR signals from aromatic and triazole protons may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. How should researchers address discrepancies in purity assessments from commercial sources?

- Methodology :

- Step 1 : Independently validate purity using HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Step 2 : Perform elemental analysis (C, H, N) to confirm stoichiometry, especially if suppliers lack analytical data .

- Step 3 : Use differential scanning calorimetry (DSC) to detect polymorphic impurities affecting solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodology :

- Step 1 : Synthesize analogs with modifications to the triazole (e.g., methyl → ethyl) or benzamide (e.g., methoxy → ethoxy) .

- Step 2 : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or calorimetry .

- Step 3 : Correlate substituent electronic properties (Hammett constants) with activity using QSAR modeling .

- Key Insight : The triazole’s electron-withdrawing groups enhance binding affinity to hydrophobic enzyme pockets, as shown in related compounds .

Q. What in vitro assays are suitable for determining the compound’s mechanism of action?

- Assay Design :

- Target Identification : Use surface plasmon resonance (SPR) to screen interactions with putative targets (e.g., kinases, GPCRs) .

- Enzyme Inhibition : Measure IC50 values via fluorogenic substrates (e.g., ATPase activity for kinases) .

- Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS in cell lysates after 24-hour exposure .

- Data Interpretation : Compare dose-response curves with positive controls (e.g., staurosporine for kinases) to infer potency .

Q. What strategies mitigate poor solubility in biological assays?

- Methodology :

- Strategy 1 : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) in buffer systems .

- Strategy 2 : Synthesize prodrugs (e.g., phosphate esters) with enhanced aqueous solubility .

- Strategy 3 : Optimize formulation using lipid-based nanocarriers (e.g., liposomes) for in vivo studies .

Data Contradictions and Resolutions

- Purity vs. Supplier Claims : highlights commercial suppliers’ lack of analytical data, while and emphasize independent validation. Researchers must cross-verify using multiple techniques .

- Biological Activity : suggests triazole derivatives target enzymes, but specific mechanisms require SPR or crystallography (not directly covered in evidence; inferred from related studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.